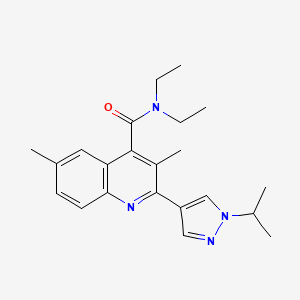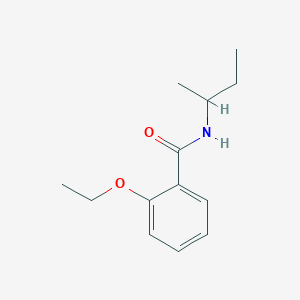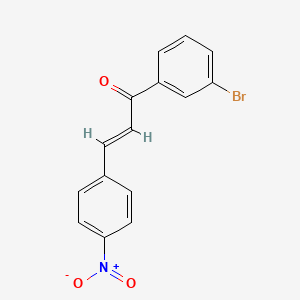![molecular formula C22H37N3O B3906749 N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine](/img/structure/B3906749.png)
N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-[1-(5-phenylpentanoyl)-3-piperidinyl]-1,3-propanediamine, commonly known as TIPP, is a synthetic compound that belongs to the family of opioid peptides. TIPP is a potent and selective agonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Mécanisme D'action
TIPP binds to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of downstream signaling pathways that modulate pain perception, reward, and addiction. TIPP has a higher affinity for the mu-opioid receptor than other opioid peptides, such as enkephalins and beta-endorphins.
Biochemical and Physiological Effects:
TIPP has been shown to produce potent analgesic effects in animal models of pain. TIPP has also been shown to produce less respiratory depression and gastrointestinal side effects than other opioid analgesics, such as morphine. TIPP has also been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
TIPP has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, which allows for more specific and targeted experiments. However, TIPP is a synthetic compound, which may limit its applicability to natural systems. Additionally, TIPP may have off-target effects that need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for TIPP research, including:
1. Investigating the potential therapeutic applications of TIPP in pain management and drug addiction.
2. Developing new analogs of TIPP with improved pharmacokinetic and pharmacodynamic properties.
3. Studying the structural basis of TIPP binding to the mu-opioid receptor.
4. Investigating the role of TIPP in modulating other physiological processes, such as inflammation and immune function.
5. Developing new methods for the synthesis and purification of TIPP and its analogs.
In conclusion, TIPP is a synthetic compound that has been extensively studied for its potential therapeutic applications in pain management and drug addiction. TIPP is a potent and selective agonist of the mu-opioid receptor, which modulates pain perception, reward, and addiction. TIPP has several advantages for lab experiments, but its synthetic nature may limit its applicability to natural systems. There are several future directions for TIPP research, including investigating its potential therapeutic applications, developing new analogs, studying its structural basis of binding, investigating its role in other physiological processes, and developing new methods for synthesis and purification.
Applications De Recherche Scientifique
TIPP has been extensively studied for its potential therapeutic applications in pain management and drug addiction. TIPP has been shown to be more potent and selective than morphine, a commonly used opioid analgesic, and has fewer side effects. TIPP has also been shown to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-[3-[3-(dimethylamino)propyl-methylamino]piperidin-1-yl]-5-phenylpentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O/c1-23(2)16-10-17-24(3)21-14-9-18-25(19-21)22(26)15-8-7-13-20-11-5-4-6-12-20/h4-6,11-12,21H,7-10,13-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHVQKSWKOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C1CCCN(C1)C(=O)CCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906677.png)
![{5-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-2-furyl}methanol](/img/structure/B3906680.png)
![1-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-3-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B3906692.png)


![methyl 2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3906718.png)
![3-[4-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3906727.png)
![2-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B3906731.png)
![4-methoxy-N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3906734.png)
![N-{2-[(2-amino-2-oxoethyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B3906754.png)



![N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B3906767.png)